![molecular formula C6H5F3N2O2S B2532325 6-(Trifluoromethyl)pyridine-2-sulfonamide CAS No. 1248970-26-4](/img/structure/B2532325.png)
6-(Trifluoromethyl)pyridine-2-sulfonamide
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Overview
Description
6-(Trifluoromethyl)pyridine-2-sulfonamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a pyridine structure in TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, bestows many of the distinctive physical-chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis of a related compound, tipranavir, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-2-sulfonamide is characterized by the presence of a fluorine atom and a pyridine in its structure . The average mass of a similar compound, 6-(Trifluoromethyl)-2-pyridinamine, is 162.113 Da .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, a chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals
TFMP derivatives play a crucial role in crop protection. Among them, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products. Its synthesis methods have been extensively studied . These compounds contribute to pest control and enhance crop yield.
Pharmaceuticals
While only five TFMP compounds have received approval for pharmaceutical use (such as antivirals or antitumor agents), many more are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to diverse biological activities . Notably, some approved drugs contain the TFMP substructure.
Functional Materials
TFMP-containing compounds find applications beyond agrochemicals and pharmaceuticals. For instance, Alpelisib, an FDA-approved drug, contains a trifluoromethyl alkyl-substituted pyridine moiety. This compound is a phosphoinositide 3-kinase (PI3K) inhibitor, impacting cell proliferation, apoptosis, motility, and glucose metabolism .
Mechanism of Action
The biological activities of TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Sulfonamides, which include 6-(Trifluoromethyl)pyridine-2-sulfonamide, are used as broad-spectrum antimicrobial drugs for the treatment of human and animal bacterial infections .
Future Directions
The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-2-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJJIRRQYQKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-2-sulfonamide | |
CAS RN |
1248970-26-4 |
Source
|
Record name | 6-(trifluoromethyl)pyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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